molecular formula C16H16Cl2N2O3S2 B4189082 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide

Cat. No. B4189082
M. Wt: 419.3 g/mol
InChI Key: NDRZKJKDTNFQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DASPA and belongs to the class of sulfonamide compounds.

Mechanism of Action

The mechanism of action of DASPA involves the inhibition of tubulin polymerization, which is essential for cell division. DASPA binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. The inhibition of tubulin polymerization by DASPA has been shown to be more potent than other tubulin-targeting agents such as vinblastine and paclitaxel.
Biochemical and Physiological Effects:
DASPA has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce G2/M cell cycle arrest, which is associated with the inhibition of tubulin polymerization. DASPA has also been shown to induce apoptosis in cancer cells, which is characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). In addition, DASPA has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

DASPA has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. DASPA is also highly soluble in water, making it easy to prepare solutions for experiments. However, DASPA has some limitations for lab experiments. It is a potent inhibitor of tubulin polymerization, which can lead to toxicity in normal cells. Therefore, caution should be taken when using DASPA in experiments involving normal cells.

Future Directions

There are several future directions for the research on DASPA. One direction is to investigate the efficacy of DASPA in combination with other chemotherapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of DASPA in vivo. In addition, the development of DASPA derivatives with improved potency and selectivity is another area of future research. Finally, the investigation of the molecular mechanisms of DASPA-induced apoptosis and cell cycle arrest is a promising direction for future research.
Conclusion:
In conclusion, N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide is a promising compound for scientific research due to its potential applications in the field of medicine. The synthesis of DASPA involves the reaction between 2,5-dichlorobenzenesulfonyl chloride and 3-(methylthio)phenylalanine in the presence of a base. DASPA has been extensively studied for its potential applications in cancer treatment, and its mechanism of action involves the inhibition of tubulin polymerization. DASPA has several advantages for lab experiments, but caution should be taken when using it in experiments involving normal cells. There are several future directions for the research on DASPA, including investigating its efficacy in combination with other chemotherapeutic agents and studying its pharmacokinetics and pharmacodynamics in vivo.

Scientific Research Applications

DASPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DASPA has also been shown to inhibit the growth of tumor cells in vivo, making it a promising therapeutic candidate for cancer treatment.

properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S2/c1-10(16(21)19-12-4-3-5-13(9-12)24-2)20-25(22,23)15-8-11(17)6-7-14(15)18/h3-10,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRZKJKDTNFQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)SC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-dichlorophenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide
Reactant of Route 4
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide
Reactant of Route 5
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]alaninamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.